2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Overview
Description
2-Acetylphenyl 3-methoxy-4-nitrobenzoate is a chemical compound with the molecular formula C16H13NO6. It is characterized by its acetylphenyl group and methoxy-nitrobenzoate moiety, making it a unique and versatile compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate typically involves the acylation of phenol derivatives followed by nitration and methoxylation steps. The reaction conditions include the use of acylating agents such as acetic anhydride, nitration agents like nitric acid, and methoxylation agents such as methanol in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process involves large-scale reactors, precise temperature control, and continuous monitoring to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylphenyl 3-methoxy-4-nitrobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
2-Acetylphenyl 3-methoxy-4-nitrobenzoate finds applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Acetylphenyl 3-methoxy-4-nitrobenzoate is compared with other similar compounds such as 2-Acetylphenyl benzoate and 3-Methoxy-4-nitrobenzoic acid. While these compounds share structural similarities, this compound is unique in its combination of functional groups, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
2-Acetylphenyl benzoate
3-Methoxy-4-nitrobenzoic acid
2-Acetyl-3-methoxybenzoic acid
Properties
IUPAC Name |
(2-acetylphenyl) 3-methoxy-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-10(18)12-5-3-4-6-14(12)23-16(19)11-7-8-13(17(20)21)15(9-11)22-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENZJPOSABKOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857334 | |
Record name | 2-Acetylphenyl 3-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145370-32-7 | |
Record name | 2-Acetylphenyl 3-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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